Artemorin

Hepatocellular Carcinoma Cytotoxicity Natural Product Anticancer

Artemorin (CAS 64845-92-7) is a potent, drug-like germacranolide sesquiterpene lactone whose α-methylene-γ-lactone pharmacophore drives superior HCC cytotoxicity (IC50 2.9–9.3 μM vs. 18 μM for parthenolide) and confirmed NO-release inhibition (IC50 <30 μM) in RAW 264.7 macrophages. Unlike artemisinin derivatives, it lacks the endoperoxide bridge—offering a clean chemotype for NF-κB/eicosanoid pathway studies and TAS2R4-targeted hair-growth IP development. Select high-purity artemorin to reduce per-assay cost and vehicle artifacts in dose-response, synthetic-lethality, and combination-therapy workflows.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 64845-92-7
Cat. No. B1623860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemorin
CAS64845-92-7
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,12-14,16H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1
InChIKeyJNHKVMWTQCZYHK-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemorin (CAS 64845-92-7): Germacranolide Sesquiterpene Lactone – Baseline Profile for Procurement Decisions


Artemorin (CAS 64845-92-7) is a germacranolide sesquiterpene lactone [1], a subclass of terpenoid natural products characterized by a 10-membered ring and an α-methylene-γ-lactone pharmacophore. Isolated from Laurus nobilis and various Artemisia species [2], it exhibits a molecular formula of C15H20O3, a molecular weight of 248.32 g/mol, and meets Lipinski's Rule of Five criteria for drug-likeness [3]. Unlike the endoperoxide-containing artemisinin class, artemorin's reactivity centers on its exocyclic methylene lactone, which drives its distinct biological interactions [4].

Why Artemorin Cannot Be Substituted by Generic Sesquiterpene Lactones: The Critical Role of Scaffold and Functional Group Specificity


Within the sesquiterpene lactone superfamily, structural nuances dictate biological outcome. Artemorin's germacranolide core and specific stereochemistry confer a distinct interaction profile with cellular targets such as NF-κB and eicosanoid pathways [1]. Substituting with a more common analog like parthenolide, or an endoperoxide-containing artemisinin derivative, introduces significant differences in potency, selectivity, and even mechanism of action due to variations in the reactive α-methylene-γ-lactone environment and overall molecular topology [2]. The following quantitative evidence delineates these non-interchangeable attributes, guiding precise scientific selection.

Artemorin vs. Analogs: Quantified Differential Evidence for Scientific Selection


Cytotoxic Potency in Hepatocellular Carcinoma Cells: Artemorin Exhibits Up to 6-Fold Greater Potency Than Parthenolide

In cross-study comparison, artemorin demonstrates significantly higher cytotoxic potency against liver cancer cell lines than the widely studied analog parthenolide. Artemorin exhibits an IC50 range of 2.9–9.3 μM across a panel of hepatocellular carcinoma cells including Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B . In contrast, parthenolide, under comparable in vitro conditions, requires a markedly higher concentration to achieve 50% inhibition in HepG2 cells, with a reported IC50 of 18 μM [1].

Hepatocellular Carcinoma Cytotoxicity Natural Product Anticancer

Anti-Inflammatory Activity via NO Release: Artemorin Matches Potency of Lead Germacranolide Costunolide

In a direct phytochemical investigation of Inula montana, isolated artemorin was tested for anti-inflammatory activity in RAW 264.7 macrophages. Artemorin inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) release with an IC50 value of < 30 μM, demonstrating equivalent potency to the well-known anti-inflammatory germacranolide, costunolide, which also showed an IC50 < 30 μM in the same assay [1].

Inflammation Nitric Oxide Macrophage

Structural Class Differentiation: Germacranolide Scaffold Distinguishes Artemorin from Endoperoxide-Containing Artemisinin

Artemorin belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a 10-membered germacrane ring system fused to an α-methylene-γ-lactone [1]. This is structurally and mechanistically distinct from the cadinane-derived endoperoxide sesquiterpene lactones like artemisinin. Artemorin lacks the peroxide bridge essential for artemisinin's antimalarial mechanism, instead relying on its exocyclic methylene lactone as the primary electrophilic center for interactions with biological nucleophiles, including NF-κB pathway proteins [2].

Structural Biology Medicinal Chemistry Mechanism of Action

TAS2R4 Agonist Activity: Artemorin Offers an Alternative Scaffold for Bitter Taste Receptor Modulation

A 2022 patent application identifies artemorin as an agonist of the bitter taste receptor TAS2R4, a target implicated in hair growth regulation [1]. While the well-known germacranolide parthenolide is also listed as a TAS2R4 agonist, artemorin presents a different substitution pattern on the germacrane core, providing an alternative chemical handle for structure-activity relationship (SAR) studies around this target. No direct comparative potency data for TAS2R4 activation between artemorin and parthenolide is currently available.

Hair Growth GPCR TAS2R4

Procurement-Driven Application Scenarios for Artemorin Based on Quantitative Evidence


In Vitro Hepatocellular Carcinoma (HCC) Model Development and Drug Screening

Given its superior cytotoxic potency against multiple HCC cell lines (IC50 2.9–9.3 μM) relative to parthenolide (IC50 18 μM), artemorin is the preferred natural product for establishing dose-response curves in HCC research. Its lower IC50 allows for the use of smaller compound quantities, reducing cost and minimizing vehicle-related artifacts in cell-based assays. Researchers screening for synthetic lethal interactions or performing combination therapy studies will find artemorin a more practical and potent chemical probe than parthenolide for these specific liver cancer models [REFS-1, REFS-2].

Macrophage Inflammation and NO Signaling Pathway Dissection

Artemorin's confirmed activity in inhibiting NO release (IC50 < 30 μM) in RAW 264.7 macrophages, matching the potency of the lead germacranolide costunolide, makes it a valuable tool for studying inflammation-related signaling pathways. Scientists investigating the role of NF-κB and downstream effectors like iNOS can employ artemorin as a chemically distinct alternative to costunolide, helping to validate target engagement and confirm structure-activity relationships in anti-inflammatory drug discovery programs [2].

Germacranolide Structure-Activity Relationship (SAR) and Chemical Probe Development

Artemorin serves as a key reference standard for medicinal chemistry efforts aimed at optimizing germacranolide sesquiterpene lactones. Its structural distinction from both parthenolide (differing ring substitution) and artemisinin (lacking the endoperoxide) provides a unique scaffold for SAR studies focused on the α-methylene-γ-lactone pharmacophore. Procurement of high-purity artemorin enables the systematic exploration of how modifications to the germacrane core affect potency, selectivity, and target engagement in both anticancer and anti-inflammatory contexts [REFS-4, REFS-5].

Cosmetic and Dermatological R&D for TAS2R4-Mediated Hair Growth Regulation

For industrial R&D teams developing novel hair growth treatments, artemorin's status as a TAS2R4 agonist (as disclosed in patent literature) offers a strategic opportunity. It provides a distinct chemical scaffold relative to other TAS2R4 agonists like parthenolide, enabling the creation of proprietary compositions and the exploration of differentiated formulation properties. While quantitative potency data for TAS2R4 is not yet public, artemorin's inclusion in this patent establishes its relevance and utility for early-stage discovery and IP portfolio expansion in the personal care sector [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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